
2',4',6',3-Tetrahydroxy-4-methoxychalcone
Overview
Description
2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are part of the flavonoid family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an acetophenone in the presence of a base. For this compound, the reaction involves 2,4,6-trihydroxyacetophenone and 3-methoxybenzaldehyde .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the Claisen-Schmidt condensation reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl groups at positions 2', 4', 6', and 3 are prone to oxidation under mild conditions. For example:
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Autoxidation : In aqueous alkaline solutions, hydroxyl groups undergo autoxidation to form quinones or semiquinone radicals .
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Enzymatic Oxidation : Peroxidases and polyphenol oxidases catalyze the oxidation of phenolic groups, leading to dimerization or polymerization .
Key Data :
Reaction Type | Conditions | Product | Yield/Stability | Source |
---|---|---|---|---|
Autoxidation | pH 9.0, 25°C | Quinone derivatives | ~40% yield | |
Enzymatic | Horseradish peroxidase, H₂O₂ | Dimeric chalcone | Stable in vitro |
Nucleophilic Additions
The α,β-unsaturated carbonyl system facilitates Michael additions and cycloadditions:
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Thiol Addition : Thiols (e.g., glutathione) undergo 1,4-addition to the chalcone’s double bond, forming sulfhydryl adducts .
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Amine Addition : Primary amines (e.g., aniline) form β-amino ketones under acidic conditions .
Example :
\text{Chalcone} + \text{HS-R} \xrightarrow{\text{pH 7.4}} \text{β-SR-Adduct} \quad (\text{90% conversion})[9]
Acid-Base Reactions
The hydroxyl groups exhibit pH-dependent deprotonation:
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pKa Values :
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Methoxy Group Stability : The 4-methoxy group resists hydrolysis under neutral conditions but demethylates in strong acids (e.g., HBr/AcOH) .
Demethylation Reaction :
\text{4-OCH}_3 \xrightarrow{\text{HBr, 100°C}} \text{4-OH} \quad (\text{85% yield})[2]
Conjugation Reactions
The hydroxyl groups participate in glycosylation and sulfation:
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Glycosylation : UDP-glucosyltransferases catalyze O-glucoside formation at C3 or C4' positions .
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Sulfation : Sulfotransferases add sulfate groups to phenolic hydroxyls, enhancing water solubility .
Biological Relevance :
Conjugation Type | Enzyme | Site | Biological Impact |
---|---|---|---|
Glucosylation | UGT78D1 | C3 | Increased bioavailability |
Sulfation | SULT1A1 | C4' | Enhanced excretion |
Photochemical and Thermal Stability
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Photodegradation : UV exposure (λ = 254 nm) induces [2+2] cycloaddition, forming cyclobutane derivatives .
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Thermal Decomposition : At >150°C, retro-Claisen cleavage produces 4-methoxyacetophenone and trihydroxybenzaldehyde .
Stability Data :
Condition | Degradation Pathway | Half-Life |
---|---|---|
UV light (254 nm) | Cycloaddition | 2.5 hours |
160°C (dry) | Retro-Claisen | 30 minutes |
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from related chalcones due to its unique substitution pattern:
Compound | Substituents | Key Reactivity Difference |
---|---|---|
2-Hydroxychalcone | C2-OH | Less prone to oxidation |
4-Methoxychalcone | C4-OCH₃ | No demethylation below 100°C |
3,4-Dihydroxychalcone | C3/C4-OH | Faster autoxidation |
Synthetic Modifications
Reported derivatization methods include:
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Methylation : Diazomethane selectively methylates C3-OH (90% yield) .
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Acetylation : Acetic anhydride acetylates all hydroxyl groups (quantitative) .
Reaction Table :
Derivative | Reagents | Site Modified | Application |
---|---|---|---|
Permethylated | CH₂N₂, BF₃ | All -OH | NMR studies |
Acetylated | Ac₂O, pyridine | All -OH | Stability assays |
Scientific Research Applications
Chemical Properties and Structure
2',4',6',3-Tetrahydroxy-4-methoxychalcone is characterized by its unique flavonoid structure, which includes multiple hydroxyl groups that contribute to its biological activity. The presence of methoxy and hydroxy substituents enhances its solubility and reactivity, making it a valuable compound for further research.
Anticancer Activity
Chalcones, including this compound, have been studied for their potential anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that chalcones can inhibit the proliferation of cancer cells by disrupting the cell cycle. For instance, some derivatives are known to arrest cells at the G2/M phase, leading to reduced tumor growth .
- Induction of Apoptosis : The compound has been reported to enhance TRAIL-mediated apoptosis in cancer cells, particularly in prostate cancer models . This suggests a potential role in combination therapies aimed at enhancing the efficacy of existing treatments.
Anti-inflammatory Properties
Chalcones are recognized for their anti-inflammatory effects. This compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This inhibition can be crucial for managing conditions characterized by chronic inflammation .
Antimicrobial Activity
Research has indicated that chalcones possess significant antimicrobial properties against a variety of pathogens:
- Bacterial Inhibition : Studies have reported that certain chalcone derivatives exhibit antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Fungal Activity : Some derivatives have shown antifungal activity against pathogens such as Candida albicans, with IC50 values indicating potent effects even at low concentrations .
Other Pharmacological Effects
Beyond anticancer and antimicrobial properties, this compound has been investigated for additional therapeutic effects:
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .
- Hypocholeretic and Hypotensive Effects : Some studies suggest that chalcone derivatives may exhibit hypocholeretic (cholesterol-lowering) and hypotensive (blood pressure-lowering) effects, making them candidates for cardiovascular disease management .
Case Study 1: Anticancer Mechanism
A study focused on the anticancer effects of various chalcones found that this compound effectively inhibited growth in human hepatocarcinoma cells. The research demonstrated that treatment led to significant apoptosis via caspase activation pathways .
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation, this compound was shown to significantly reduce levels of IL-6 production in cultured cells. This finding underscores its potential as an anti-inflammatory agent in therapeutic applications .
Mechanism of Action
The biological activities of 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone are attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
- 2’,4’,4’,6’-Tetrahydroxy-3-methoxychalcone
- 2′-Hydroxy-3,4,4′,6′-tetramethoxychalcone
- 6-Fluoro-3,4-dihydroxy-2′,4′-dimethoxychalcone
Comparison: 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of biological activity and reactivity due to these structural differences .
Biological Activity
2',4',6',3-Tetrahydroxy-4-methoxychalcone (THMC) is a flavonoid compound belonging to the chalcone family, known for its diverse biological activities, particularly in the fields of cancer therapy, anti-inflammatory responses, and antimicrobial properties. This article synthesizes available research findings on the biological activity of THMC, including data tables and case studies.
- Chemical Formula : C16H14O6
- Molecular Weight : 302.29 g/mol
- Chemical Family : Flavonoids
1. Anticancer Properties
THMC has shown promising results in various studies concerning its anticancer properties. Research indicates that chalcones, including THMC, can inhibit cell proliferation and induce apoptosis in cancer cells.
- Mechanism of Action : THMC inhibits the SIRT1-mediated deacetylation of p53, leading to the hyperacetylation of p53 in cells, which is crucial for tumor suppression .
Study | Cell Line | Effect | Citation |
---|---|---|---|
Kahyo et al. (2008) | Various Cancer Cell Lines | Induces apoptosis via p53 activation | |
Shin et al. (2011) | MG-63 (osteosarcoma) | Inhibits IL-6 production |
2. Anti-inflammatory Effects
THMC exhibits significant anti-inflammatory activity by modulating pro-inflammatory cytokines. Studies have demonstrated that it can downregulate TNF-α and IL-1β levels in various cell types.
- Case Study : In a study involving TNF-α-stimulated MG-63 cells, THMC significantly inhibited IL-6 production, suggesting its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
THMC has been evaluated for its antimicrobial properties against various pathogens. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
Mechanisms Underlying Biological Activities
The biological activities of THMC are attributed to several mechanisms:
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating 2',4',6',3-Tetrahydroxy-4-methoxychalcone from natural sources?
Isolation typically involves bioassay-directed fractionation of plant extracts using column chromatography (silica gel or Sephadex) and HPLC purification. Solvent systems like chloroform-methanol gradients are effective due to the compound’s solubility in these solvents . Validation of fractions via TLC or LC-MS is critical to ensure purity before structural analysis.
Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this chalcone?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential for resolving hydroxyl and methoxy group positions. Mass spectrometry (HR-ESI-MS) confirms molecular weight and fragmentation patterns. UV-Vis spectroscopy can further corroborate the chalcone backbone via absorption maxima near 280–320 nm .
Q. What are the solubility properties of this compound, and how do they influence experimental protocols?
The compound is highly soluble in polar aprotic solvents (e.g., chloroform, methanol) but poorly soluble in water. This necessitates stock solutions in DMSO or methanol for in vitro bioassays. Centrifugation at 500×g is recommended for liquid handling to prevent precipitation .
Q. How is purity validated for research-grade this compound?
Certified reference standards with absolute purity (validated via HPLC, water content, and residual solvent analysis) are used for calibration. Chromatographic purity >98% is typically required, with quantification via internal standards like 6-methoxysalicylic acid .
Q. What stability considerations are critical during storage and handling?
The compound is stable at room temperature under inert atmospheres but degrades under prolonged light exposure. Storage in amber vials at –20°C in desiccated conditions is advised. Stability should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictory bioactivity data in literature be systematically addressed?
Discrepancies often arise from variations in purity, solvent carriers, or assay conditions. Cross-validation using orthogonal assays (e.g., enzyme inhibition, cell viability, and antioxidant tests) and strict adherence to QC protocols (e.g., NMR purity checks) are recommended. Structural analogs (e.g., dihydrochalcones) should be tested to isolate structure-activity relationships .
Q. What synthetic strategies improve yield and regioselectivity for methoxy/hydroxy substitutions?
Acid-catalyzed Claisen-Schmidt condensation between appropriate acetophenone and benzaldehyde precursors is standard. Protecting groups (e.g., acetyl for hydroxyls) enhance regioselectivity. Microwave-assisted synthesis reduces reaction time and improves yield compared to traditional reflux methods .
Q. What in silico approaches predict interactions between this chalcone and biological targets?
Molecular docking (AutoDock Vina) and pharmacophore modeling can identify binding affinities for enzymes like cyclooxygenase-2 (COX-2) or kinases. QSAR models using descriptors like LogP and polar surface area help optimize bioactivity .
Q. How can pharmacokinetic properties (e.g., bioavailability) be evaluated in preclinical models?
LC-MS/MS quantifies plasma concentrations after oral/intravenous administration in rodent models. In vitro Caco-2 cell assays predict intestinal permeability, while microsomal stability tests assess hepatic metabolism .
Q. What are the challenges in elucidating the compound’s mechanism of action in complex pathways?
Multi-omics approaches (transcriptomics, proteomics) are needed to map signaling pathways. CRISPR-Cas9 knockout models can identify target genes, while fluorescence polarization assays validate direct protein interactions .
Properties
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h2-8,17,19-21H,1H3/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFGBLHCLKLQIG-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432651 | |
Record name | Hesperetin chalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75679-30-0 | |
Record name | Hesperetin chalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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